molecular formula C7H9NO3S2 B1327007 [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid CAS No. 1142201-33-9

[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid

Cat. No.: B1327007
CAS No.: 1142201-33-9
M. Wt: 219.3 g/mol
InChI Key: YTOGGNPWISOTTN-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) :

    • δ 3.85 (s, 2H, -CH₂COOH)
    • δ 3.10–3.30 (m, 2H, thiazole ring -CH₂-)
    • δ 2.75 (q, 2H, -S-CH₂CH₃)
    • δ 1.25 (t, 3H, -CH₂CH₃)
  • ¹³C NMR :

    • δ 174.2 (C=O, acetic acid)
    • δ 170.5 (C=O, thiazolidinone)
    • δ 45.2 (-CH₂COOH)

Infrared (IR) Spectroscopy

  • 1715 cm⁻¹: Stretching vibration of C=O (acetic acid and thiazolidinone).
  • 1250 cm⁻¹: C-S-C asymmetric stretching (thioether).
  • 650 cm⁻¹: S-CH₂ bending.

Mass Spectrometry (MS)

  • m/z 219 : Molecular ion peak [M]⁺.
  • m/z 174 : Loss of -COOH (45 Da).
  • m/z 116 : Thiazole ring fragmentation.

Table 3: Spectral data summary

Technique Key Signals Assignment
¹H NMR δ 3.85 (s) Acetic acid -CH₂
¹³C NMR δ 170.5 Thiazolidinone C=O
IR 1715 cm⁻¹ Carbonyl stretching
MS m/z 174 [M - COOH]⁺

Properties

IUPAC Name

2-(2-ethylsulfanyl-4-oxo-1,3-thiazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S2/c1-2-12-7-8-6(11)4(13-7)3-5(9)10/h4H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOGGNPWISOTTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC(=O)C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501203680
Record name 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142201-33-9
Record name 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142201-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Thiazoleacetic acid, 2-(ethylthio)-4,5-dihydro-4-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501203680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation Route via α-Bromoacyl Intermediates

A common approach starts with the bromination of a suitable precursor to form an α-bromoacyl compound, which then undergoes cyclocondensation with a sulfur nucleophile to form the thiazole ring.

Step Description Conditions Notes
1 Bromination of precursor (e.g., 4-aminoacetophenone derivative) Br2 in acetic acid, room temperature Forms α-bromoacyl intermediate
2 Cyclocondensation with thioamide or thiocarbamide Acetic acid, 60 °C Forms thiazole ring with keto group
3 Alkylation with ethylthiol or ethylsulfanyl source Suitable base, solvent (e.g., methanol or ethanol) Introduces ethylthio substituent
4 Introduction of acetic acid moiety Via side-chain functionalization or ester hydrolysis Finalizes the target molecule

This method is supported by analogous syntheses of substituted thiazole derivatives where α-bromoacyl compounds react with sulfur nucleophiles to yield thiazole rings, followed by functional group transformations.

Alternative Synthesis via Hydrazide Intermediates and Cyclization

Another approach involves the preparation of acid hydrazides from esters of thiazole derivatives, followed by cyclization and substitution reactions to install the ethylthio and acetic acid groups.

Step Description Conditions Notes
1 Esterification of thiazole carboxylic acid derivatives Methanol, catalytic sulfuric acid Forms methyl esters
2 Conversion to acid hydrazides Hydrazine hydrate, reflux in propan-2-ol Prepares hydrazide intermediates
3 Reaction with alkylating agents or sulfur sources Methanol or other solvents, base catalysis Introduces ethylthio group
4 Hydrolysis or further functionalization Acidic or basic hydrolysis Yields acetic acid moiety

This route is inspired by the synthesis of related thiazolidine and thiazole derivatives where hydrazide intermediates serve as versatile precursors for ring formation and substitution.

Direct Alkylation of Thiazole Derivatives

In some cases, the ethylthio group can be introduced by direct alkylation of a thiazole precursor bearing a thiol or sulfanyl group at position 2.

Step Description Conditions Notes
1 Preparation of 2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl acetic acid Standard thiazole synthesis Thiol group at position 2
2 Alkylation with ethyl halide (e.g., ethyl bromide) Base (e.g., K2CO3), polar aprotic solvent Forms ethylthio substituent

This method is efficient for introducing alkylthio substituents on thiazole rings and is commonly used in medicinal chemistry for structural diversification.

Research Findings and Yields

  • Bromination and cyclocondensation steps typically proceed with moderate to high yields (60–90%) depending on reaction conditions and purity of reagents.
  • Alkylation reactions to introduce the ethylthio group generally achieve yields above 70% under optimized conditions.
  • Final hydrolysis or functionalization steps to obtain the acetic acid moiety are usually quantitative or near-quantitative when carefully controlled.
  • Purification is commonly achieved by recrystallization or chromatographic methods to ensure high purity for research applications.

Summary Table of Preparation Methods

Method Key Steps Typical Conditions Advantages Limitations
Cyclocondensation via α-bromoacyl intermediates Bromination → Cyclocondensation → Alkylation → Functionalization Br2/AcOH, 60 °C; base catalysis Well-established, good yields Requires handling bromine, multiple steps
Hydrazide intermediate route Esterification → Hydrazide formation → Alkylation → Hydrolysis Acid catalysis, reflux, base catalysis Versatile intermediates, good control Longer synthesis time
Direct alkylation of thiol-thiazole Thiol precursor → Alkylation with ethyl halide Base, polar aprotic solvent Simple, direct introduction of ethylthio Requires thiol precursor availability

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The thiazole ring can participate in substitution reactions, where various substituents can be introduced at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, are used under controlled conditions.

Major Products:

    Sulfoxides and sulfones: from oxidation reactions.

    Alcohols: from reduction reactions.

    Various substituted thiazoles: from substitution reactions.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of thiazole derivatives, including [2-(ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid. It has shown efficacy against various multidrug-resistant pathogens through mechanisms such as:

  • Inhibition of bacterial DNA gyrase.
  • Disruption of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
    These compounds exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against certain strains, highlighting their potential as new antimicrobial agents .

Antitumor Activity

The compound has been evaluated for its antitumor properties. Research indicates that thiazole derivatives can induce apoptosis in cancer cells through various pathways. The structural modifications can enhance their potency and selectivity towards tumor cells, making them candidates for further development in cancer therapy .

Enzyme Inhibition Studies

In biochemical research, this compound has been utilized to study its interactions with enzymes such as dihydrofolate reductase (DHFR). The compound demonstrates significant inhibition activity with IC50_{50} values ranging from 0.52 to 2.67 μM, making it a valuable tool for exploring enzyme mechanisms and developing enzyme inhibitors .

Case Studies and Research Findings

StudyFocusFindings
Mohamed et al. (2021)Antimicrobial EvaluationDemonstrated significant antimicrobial activity against MDR pathogens with low MIC values.
Ammar et al. (2022)Enzyme InhibitionIdentified as a potent inhibitor of DHFR with promising IC50_{50} values indicating potential therapeutic applications.
Recent Antitumor StudiesCancer Cell LinesShowed selective cytotoxicity against various cancer cell lines, suggesting potential for drug development.

Mechanism of Action

The mechanism of action of [2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. The compound’s sulfur and nitrogen atoms play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 of the thiazolone ring significantly influences chemical and biological properties:

Compound Name Substituent at Position 2 Key Features
[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid Ethylthio (-S-CH2CH3) Lipophilic; moderate electron-withdrawing effect via sulfur atom .
{2-[(4-Methylphenyl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl} acetic acid 4-Methylphenylamino Hydrogen-bonding capability; increased polarity due to -NH- group .
[2-(Isobutylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid Isobutylthio (-S-CH2CH(CH3)2) Higher lipophilicity compared to ethylthio; potential for enhanced membrane permeability .
N-[2-(4-Nitroanilino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide 4-Nitroanilino Strong electron-withdrawing nitro group; may enhance reactivity .

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) increase electrophilicity of the thiazolone ring, influencing reactivity in biological systems .

Tautomerism and Stability

Thiazolone derivatives often exhibit keto-enol tautomerism, which affects their stability and interactions:

  • Example: N-[2-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]benzamide exists as a mixture of keto (10ca) and enol (4ca) tautomers in solution, with distinct NMR signals for each form .
  • Ethylthio Substituent: While direct evidence for tautomerism in the target compound is lacking, the ethylthio group’s electron-withdrawing nature may stabilize the keto form, reducing enol content compared to amino-substituted analogs .

Spectral Characterization

  • NMR Trends: Ethylthio protons typically appear as a triplet (δ ~1.3–1.5 ppm for CH3) and quartet (δ ~2.5–3.0 ppm for S-CH2) . Amino-substituted analogs show NH signals at δ ~9.5–12.0 ppm, absent in ethylthio derivatives .
  • IR Features :
    • Strong C=O stretching (~1650–1700 cm⁻¹) and S-C vibrations (~650–750 cm⁻¹) are common across thiazolones .

Biological Activity

[2-(Ethylthio)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl] acetic acid is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique thiazole ring structure, which is known for contributing to various biological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C7H9NO3S2C_7H_9NO_3S_2 with a molecular weight of 219.28 g/mol. Its structure includes a thiazole ring substituted with ethylthio and acetic acid functional groups, contributing to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H9NO3S2C_7H_9NO_3S_2
Molecular Weight219.28 g/mol
CAS Number1142201-33-9
MDL NumberMFCD12027986

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated for its Minimum Inhibitory Concentration (MIC) against various pathogens.

Key Findings:

  • The compound showed promising activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 2 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
  • In vitro studies revealed that it inhibits biofilm formation significantly, suggesting its potential application in treating biofilm-associated infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. The compound's structure allows it to interact with cellular targets involved in cancer proliferation.

Case Studies:

  • Cytotoxicity Assays : In vitro cytotoxicity assays against various cancer cell lines (e.g., MCF-7 breast cancer cells) showed IC50 values in the range of 10–30 µM, indicating effective growth inhibition .
  • Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins involved in apoptosis pathways, enhancing its anticancer efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureBiological Activity
Ethylthio GroupEnhances lipophilicity and cellular uptake
Thiazole RingEssential for antimicrobial and anticancer activity
Acetic Acid MoietyContributes to solubility and interaction with biological targets

Q & A

Q. How can researchers mitigate safety risks associated with handling this compound?

  • Safety Protocols :
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic acid vapors.
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

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